Enhanced Hydrogen Bond Acceptor Capacity Compared to 2-Methylimidazo[1,2-a]pyridin-3-amine
The 6-methoxy group introduces an additional hydrogen bond acceptor (HBA) site on the pyridine ring, increasing the total HBA count from 2 to 3 relative to the 2-methyl analog (CAS 28036-31-9) . This additional HBA can participate in key interactions with target proteins such as kinases. In structure-based drug design, the methoxy oxygen has been shown to form critical hydrogen bonds with catalytic lysine residues (e.g., Lys33 in CDK2, PDB: 1PYE), contributing to inhibitor potency [1]. SAR studies on imidazo[1,2-a]pyridine CDK inhibitors indicate that electron-donating substituents at the 6-position enhance affinity for the ATP-binding pocket [2].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | HBA = 3 (methoxy O, imidazole N, pyridine N) |
| Comparator Or Baseline | 2-Methylimidazo[1,2-a]pyridin-3-amine (CAS 28036-31-9): HBA = 2 (imidazole N, pyridine N) |
| Quantified Difference | ΔHBA = +1 (50% increase in acceptor sites) |
| Conditions | Calculated from molecular structure; consistent with standard medicinal chemistry HBA definitions |
Why This Matters
An additional hydrogen bond acceptor can significantly enhance target binding affinity and selectivity, making the 6-methoxy derivative a more versatile scaffold for lead optimization.
- [1] Anderson, M. et al. (2004). Crystal structure of CDK2 with inhibitor (PDB: 1PYE). RCSB Protein Data Bank. Available at: https://www.rcsb.org/structure/1PYE View Source
- [2] Byth, K.F. et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245–2248. View Source
